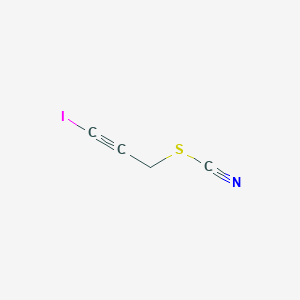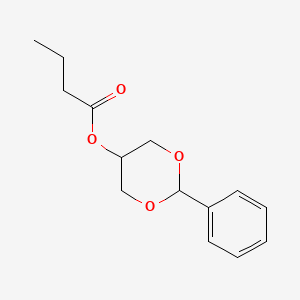
2-Phenyl-1,3-dioxan-5-yl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-dioxan-5-yl butanoate is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is characterized by the presence of a phenyl group attached to the dioxane ring and a butanoate ester group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl butanoate can be achieved through several methods. One common approach involves the reaction of cis-2-phenyl-1,3-dioxan-5-ol with butanoic acid in the presence of a suitable catalyst. The reaction typically requires refluxing in an organic solvent such as toluene, with the continuous removal of water using a Dean-Stark apparatus . Another method involves the use of toluene-p-sulphonate as a leaving group, which reacts with lithium bromide in boiling acetonitrile to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoate ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For instance, the oxidation of the phenyl group can lead to the formation of corresponding ketones or aldehydes.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Lithium Bromide: Used in nucleophilic substitution reactions to replace the butanoate ester group.
Triphenylphosphine and Carbon Tetrabromide: Used in halogenation reactions to introduce bromine atoms into the compound.
Acid or Base Catalysts: Used in hydrolysis reactions to break down the ester group.
Major Products Formed
Brominated Products: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Formed through hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-dioxan-5-yl butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl butanoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the phenyl group and the dioxane ring, which can stabilize reaction intermediates through resonance and inductive effects. The ester group can undergo hydrolysis, releasing butanoic acid and the corresponding alcohol, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3-dioxan-5-yl butanoate can be compared with other similar compounds, such as:
1,3-Dioxanes: These compounds have similar structural features but may differ in the substituents attached to the dioxane ring.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and can undergo similar chemical reactions.
Phenyl-Substituted Dioxanes: Compounds with different substituents on the phenyl group, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
113516-75-9 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(2-phenyl-1,3-dioxan-5-yl) butanoate |
InChI |
InChI=1S/C14H18O4/c1-2-6-13(15)18-12-9-16-14(17-10-12)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |
InChI-Schlüssel |
KJZPGIUCDBIMNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


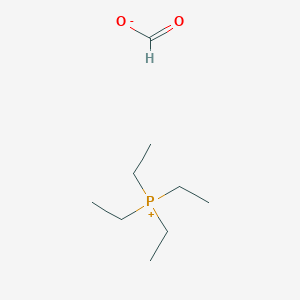

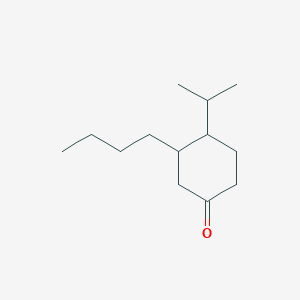
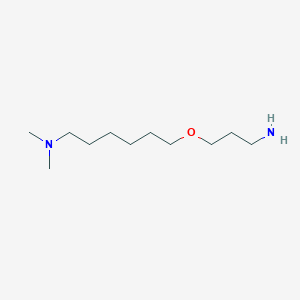
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
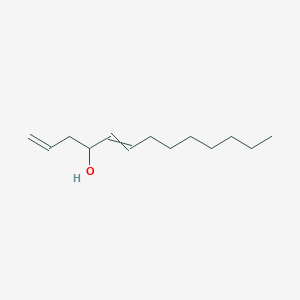
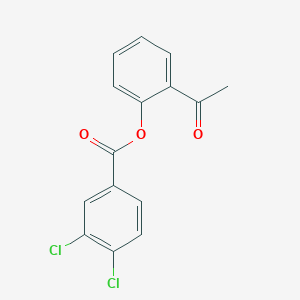

![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
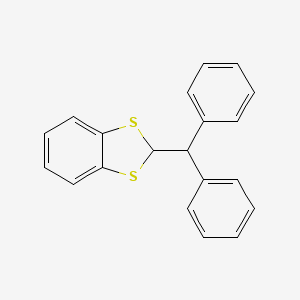
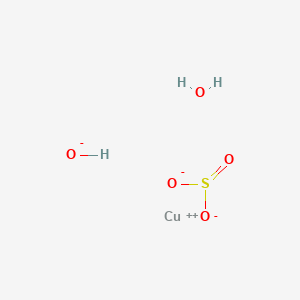
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
